REACTION_CXSMILES
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[CH3:1][C:2]1[NH:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.C(=O)([O-])[O-].[K+].[K+].[CH2:17](Cl)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>CN(C)C=O>[CH2:17]([N:3]1[C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=[C:2]1[CH3:1])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:1.2.3|
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Name
|
|
Quantity
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2.5 g
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Type
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reactant
|
Smiles
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CC=1NC2=C(N1)C=CC=C2
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Name
|
|
Quantity
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3.9 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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60 mL
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Type
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solvent
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Smiles
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CN(C=O)C
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Name
|
|
Quantity
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3.6 g
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)Cl
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Type
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CUSTOM
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Details
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the mixture was stirred under nitrogen
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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the mixture was heated to 60 C for 16 hours
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Duration
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16 h
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Type
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CUSTOM
|
Details
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The reaction was quenched with 80 ml water
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Type
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TEMPERATURE
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Details
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cooled to 22 C
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Type
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EXTRACTION
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Details
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The product was extracted twice with 50 ml ethyl acetate
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Type
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WASH
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Details
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washed with water
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Type
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CUSTOM
|
Details
|
removal of solvent
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Type
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DISSOLUTION
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Details
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the product was dissolved in 100 ml hexane
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Type
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WASH
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Details
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washed with two portions of water
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Type
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DRY_WITH_MATERIAL
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Details
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After drying the hexane layer over sodium sulfate
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Type
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FILTRATION
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Details
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the mixture was filtered
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Name
|
|
Type
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|
Smiles
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C(C1=CC=CC=C1)N1C(=NC2=C1C=CC=C2)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |